3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid
Description
Introduction to 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic Acid
Historical Context of Sulfonic Acid-Based Biological Buffers
The emergence of sulfonic acid-based buffers traces back to the mid-20th century, when Norman Good and colleagues identified the limitations of traditional buffering agents like phosphate and bicarbonate in biological systems. These early buffers often exhibited undesirable interactions, such as metal ion chelation, enzymatic inhibition, or membrane permeability, which compromised experimental reproducibility. Good’s pioneering work established criteria for ideal buffers, emphasizing pKa neutrality (6–8), high water solubility, and minimal interference with biochemical processes.
Sulfonic acid derivatives, with their strong acidic sulfonate groups and tunable amine functionalities, became central to this effort. Unlike carboxylic acid-based buffers, sulfonic acids maintain consistent charge states across a wider pH range, enhancing buffering capacity near physiological conditions. The introduction of 3-(cyclohexylamino)propanesulfonic acid (CAPS) and related analogues in the 1980s marked a shift toward structurally complex buffers capable of addressing niche applications, such as protein crystallization and enzyme assays. The compound This compound represents an evolution of this trend, incorporating chiral specificity to meet the demands of modern enantioselective analyses.
Structural Classification Within Good’s Buffer Analogues
Good’s buffers are defined by their zwitterionic nature, combining a sulfonic or phosphonic acid group with a tertiary amine. The compound , with the molecular formula C₁₁H₂₃NO₃S and a molar mass of 249.37 g/mol, adheres to this framework but introduces a chiral cyclohexylethyl moiety at the amine center.
Comparative Analysis of Structural Features
| Buffer | Core Structure | pKa (20°C) | Key Substituent |
|---|---|---|---|
| MES | Morpholino sulfonic acid | 6.15 | Morpholine ring |
| MOPS | Morpholino propane sulfonate | 7.15 | Hydroxyethyl group |
| HEPES | Piperazine sulfonic acid | 7.55 | Hydroxyethyl piperazine |
| This compound | Cyclohexylethyl amine sulfonate | ~7.5* | (1R)-cyclohexylethyl |
*Estimated based on structural analogs.
The cyclohexylethyl group confers distinct hydrophobic character compared to smaller substituents in MES or MOPS, potentially reducing aqueous solubility but enhancing compatibility with lipid-rich environments. The sulfonate group ensures ionization across physiological pH, while the tertiary amine provides protonation sites for buffering. X-ray crystallography data for related compounds suggest that the cyclohexane ring adopts a chair conformation, minimizing steric strain and optimizing interactions with hydrophobic protein domains.
Significance of Chiral Cyclohexylethyl Substituents
Chirality in buffering agents is often overlooked but critically impacts molecular recognition processes. The (1R)-cyclohexylethyl substituent in this compound introduces a stereochemical dimension absent in classical buffers like HEPES or Tris. Enantiomerically pure buffers are essential in chiral separations and stereospecific assays , where racemic mixtures could skew results or inhibit enzymatic activity.
For instance, in capillary electrophoresis (CE), chiral selectors such as cyclodextrins rely on precise host-guest interactions to resolve enantiomers. A chiral buffer like This compound could synergize with these selectors, enhancing resolution by providing complementary stereochemical environments. Additionally, the cyclohexyl group’s rigidity may reduce conformational flexibility, stabilizing transient interactions in protein-ligand binding studies.
The compound’s synthesis, involving stereoselective alkylation of propane sulfonic acid precursors, underscores the importance of asymmetric synthesis in modern buffer design. This approach ensures enantiomeric purity, a prerequisite for applications requiring high specificity, such as NMR spectroscopy of chiral metabolites or ion-channel kinetics studies.
Properties
CAS No. |
819863-21-3 |
|---|---|
Molecular Formula |
C11H23NO3S |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
3-[[(1R)-1-cyclohexylethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H23NO3S/c1-10(11-6-3-2-4-7-11)12-8-5-9-16(13,14)15/h10-12H,2-9H2,1H3,(H,13,14,15)/t10-/m1/s1 |
InChI Key |
ISIMAFLHGCNJJX-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1CCCCC1)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C1CCCCC1)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Opening of 1,3-Propane Sultone
The most widely reported method involves the nucleophilic ring-opening of 1,3-propane sultone by (1R)-1-cyclohexylethylamine (Figure 1).
Procedure :
- Reactants :
Conditions :
Workup :
Mechanism :
The amine attacks the electrophilic carbon of the sultone, leading to ring opening and formation of the sulfonic acid group (Figure 2).
Nucleophilic Substitution Using Sulfonyl Chlorides
An alternative approach employs propane-1-sulfonyl chloride and (1R)-1-cyclohexylethylamine (Figure 3).
Procedure :
- Reactants :
- Propane-1-sulfonyl chloride (1 equiv)
- (1R)-1-Cyclohexylethylamine (1.2 equiv)
- Base: Triethylamine (2 equiv)
Conditions :
Workup :
Yield : 60–70%
Limitation : Requires handling moisture-sensitive sulfonyl chlorides.
Reductive Amination (For Racemic Mixtures)
While less common for chiral synthesis, reductive amination has been explored for racemic analogs:
Procedure :
- Reactants :
- 3-Oxopropane-1-sulfonic acid (1 equiv)
- Racemic cyclohexylethylamine (1.5 equiv)
- Reducing agent: NaBH₃CN (1.2 equiv)
Yield : 50–55% (racemic)
Note : Chiral versions require asymmetric catalysts (e.g., Ru-BINAP).
Stereochemical Considerations
Source of Chirality
Retention of Configuration
- Ring-opening and nucleophilic substitution reactions preserve the (1R) configuration due to the absence of stereochemical inversion steps.
Comparative Analysis of Methods
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Sultone ring-opening | 85% | >99% | High | Industrial |
| Sulfonyl chloride | 70% | 95% | Moderate | Lab-scale |
| Reductive amination | 55% | 90% | Low (racemic) | Not viable |
Industrial-Scale Optimization (Based on Patent CN101362709B)
- Key modifications :
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Sultone hydrolysis | Anhydrous conditions, controlled pH |
| Sulfonic acid solubility | Ion-pair extraction with tetrabutylammonium |
| Chiral amine cost | Catalytic asymmetric synthesis |
Chemical Reactions Analysis
Types of Reactions
3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Secondary amines.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in biochemical assays and experiments involving enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid exerts its effects is primarily through its ability to maintain pH stability. It acts as a buffer by neutralizing excess acids or bases in a solution, thereby maintaining a consistent pH level. This is crucial in biochemical reactions where enzyme activity is highly pH-dependent .
Comparison with Similar Compounds
Key Research Findings
Inhibitor Design and Binding Interactions
highlights a related cyclohexylethyl-containing compound as a potent inhibitor of Neisseria meningitidis PilF protein, demonstrating the importance of stereochemistry and hydrophobic interactions in drug design. The target compound’s (1R) configuration could similarly optimize binding pockets in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
